Demethylcarolignan E: A Technical Guide on its Discovery, Origin, and Characterization
Demethylcarolignan E: A Technical Guide on its Discovery, Origin, and Characterization
Abstract
This technical guide provides a comprehensive overview of Demethylcarolignan E, a lignan natural product. It details its initial discovery and isolation from its natural source, Hibiscus taiwanensis, and presents a thorough account of its structural elucidation through various spectroscopic techniques. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this compound. All quantitative data is summarized in structured tables, and experimental protocols are detailed to facilitate replication and further investigation.
Discovery and Origin
Demethylcarolignan E, systematically named (7S,8S)-demethylcarolignan E, was first reported as a new natural product by Wu and his research team in 2005.[1] It was isolated from the stems of Hibiscus taiwanensis S. Y. Hu (Malvaceae), a plant native to Taiwan.[1][2] The investigation into the chemical constituents of this plant was prompted by the traditional use of its stem and root as anti-inflammatory, antifungal, antipyretic, and anthelmintic agents in Chinese medicine.[2] The methanolic extract of the stems of H. taiwanensis also demonstrated cytotoxic activity against certain cancer cell lines, leading to a detailed phytochemical analysis.[3]
Isolation Protocol
The isolation of Demethylcarolignan E was achieved through a multi-step extraction and chromatographic process from the dried stems of Hibiscus taiwanensis. The general workflow is outlined below.
Detailed Methodology:
The dried and powdered stems of Hibiscus taiwanensis were exhaustively extracted with methanol at room temperature. The resulting methanolic extract was then concentrated under reduced pressure to yield a crude residue. This residue was subsequently suspended in water and partitioned with ethyl acetate. The ethyl acetate soluble fraction, which contained a mixture of lignans and other secondary metabolites, was subjected to column chromatography on a silica gel column. Elution was carried out using a gradient of n-hexane and ethyl acetate. Fractions containing compounds with similar TLC profiles were combined and further purified using techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to afford pure Demethylcarolignan E.
Structural Elucidation
The chemical structure of Demethylcarolignan E was determined through extensive spectroscopic analysis, including UV, IR, 1D and 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC), and mass spectrometry.
Spectroscopic Data:
| Technique | Observed Data |
| UV (MeOH) | λmax (log ε): 228 (4.58), 280 (4.23), 326 (4.45) nm |
| IR (KBr) | νmax: 3400 (OH), 1685 (C=O), 1630, 1595, 1515 (aromatic) cm⁻¹ |
| ¹H NMR | The proton NMR spectrum revealed the presence of aromatic protons, methoxy groups, and protons characteristic of a lignan skeleton. Key signals included those for the protons at C-7, C-8, C-7', and C-8', as well as the trans-olefinic protons of the feruloyl groups. The coupling constants were instrumental in determining the relative stereochemistry. |
| ¹³C NMR | The carbon NMR spectrum showed signals for the carbonyl carbons of the ester groups, the aromatic carbons, the methoxy carbons, and the carbons of the lignan backbone. The chemical shifts were consistent with the proposed structure. |
| MS (HR-FAB) | m/z: 717.2598 [M+H]⁺ (Calculated for C₃₉H₄₁O₁₃: 717.2598) |
Table 1: Spectroscopic Data for Demethylcarolignan E
The detailed analysis of the 2D NMR spectra (COSY, HMQC, and HMBC) allowed for the unambiguous assignment of all proton and carbon signals and confirmed the connectivity of the molecular framework. The relative stereochemistry at C-7 and C-8 was determined to be erythro based on the coupling constants of the corresponding protons.
Biological Activity and Signaling Pathways
To date, the original research describing the isolation of Demethylcarolignan E did not report any specific biological activities for this compound.[1] However, other lignans isolated from Hibiscus taiwanensis have shown biological activities such as cytotoxicity against human lung and breast carcinoma cell lines and inhibition of HIV replication.[1] Lignans as a class of compounds are known to exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities, often through the modulation of various cell signaling pathways. For instance, some lignans have been reported to inhibit the Wnt signaling pathway by decreasing β-catenin levels.[4]
Further research is required to determine the specific biological activities of Demethylcarolignan E and to investigate its potential effects on cellular signaling pathways.
Conclusion
Demethylcarolignan E is a structurally defined lignan isolated from the stems of Hibiscus taiwanensis. Its discovery and characterization have contributed to the growing knowledge of the chemical diversity of the Hibiscus genus. While its specific biological functions remain to be elucidated, its structural class suggests potential for pharmacological activity. This guide provides a foundational repository of its discovery, origin, and the experimental protocols used for its isolation and characterization, serving as a valuable resource for the scientific community to build upon in future research endeavors.
